2-Amino-5-iodo-4-methoxypyrimidine

説明

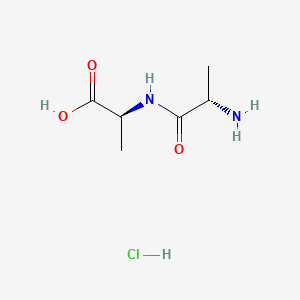

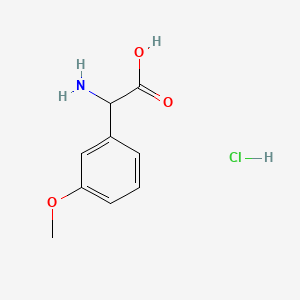

“2-Amino-5-iodo-4-methoxypyrimidine” is a chemical compound with the molecular formula C5H6IN3O . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

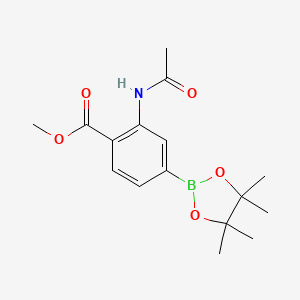

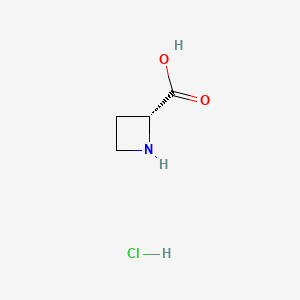

The molecular structure of “this compound” consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The 5th position of the ring is substituted with an iodine atom, the 4th position with a methoxy group (-OCH3), and the 2nd position with an amino group (-NH2) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 251.03 g/mol . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

科学的研究の応用

Synthetic Innovations

2-Amino-5-iodo-4-methoxypyrimidine has been a focus in synthetic chemistry, particularly in the development of new synthetic pathways. For example, one study detailed the preparation of 2-amino-4-methoxypyrimidine by methoxylation of 2-amino-4-chloropyrimidine, an intermediate obtained from chlorination of isocytosine. This process was optimized for industrial production due to its low cost, easy process, and high yields, highlighting the compound's significance in synthetic chemistry (Ju Xiu-lian, 2009).

Photochemistry and Luminescence Properties

The luminescence properties of 4-amino-2-methoxypyrimidine, a closely related compound, have been studied extensively. This research indicates the potential of such compounds in photochemical applications. The study of the photochemical reaction with dihydrogen phosphate buffer revealed insights into the intermediate derived from the fluorescent singlet excited state (A. G. Szabo & K. Berens, 1975).

Thermodynamic Studies

Thermodynamic studies of solubility for related compounds, like 2-amino-4-chloro-6-methoxypyrimidine, in various organic solvents at different temperatures provide essential data for understanding the compound's behavior in different environments. Such studies are crucial for applications in material science and pharmaceuticals (Ganbing Yao, Zhanxiang Xia, Zhihui Li, 2017).

Hydrogen Bonding and Tautomerization

The hydrogen bonding and amino-imino tautomerization of amino-methoxypyrimidines with acetic acid were investigated, providing insights into the molecular interactions and structural dynamics of these compounds. This research is vital for understanding the chemical behavior of this compound in various chemical environments (T. Kitamura et al., 2007).

Antiviral Activity

Some derivatives of aminopyrimidines, such as 5-substituted 2,4-diaminopyrimidines, have shown significant antiviral activity. This suggests the potential of this compound derivatives in developing antiviral medications (D. Hocková et al., 2003).

Spectroscopic Analysis

The infrared, Raman, NMR, and UV spectra, along with ab initio calculations, have been utilized to understand the structural and vibrational insights of related compounds like 2-amino-4-chloro-6-methoxypyrimidine. These methods are essential for characterizing the physical and chemical properties of this compound (Z. Cinar et al., 2013).

Antibacterial and Antifungal Activity

Some pyrimidine derivatives have demonstrated potent antibacterial and antifungal activities, suggesting the potential of this compound in medicinal chemistry and pharmacology (W. Al-Masoudi et al., 2015).

Safety and Hazards

特性

IUPAC Name |

5-iodo-4-methoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPLWJLJGDVYNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704590 | |

| Record name | 5-Iodo-4-methoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89322-66-7 | |

| Record name | 5-Iodo-4-methoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581974.png)